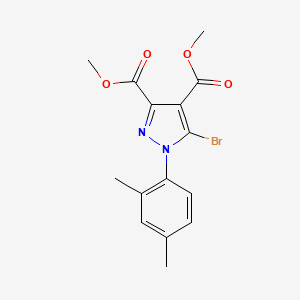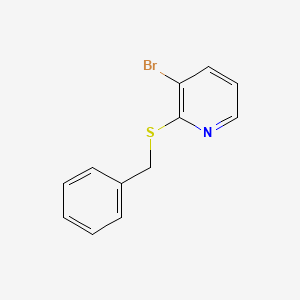![molecular formula C17H10N2O2 B12041332 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione CAS No. 10351-61-8](/img/structure/B12041332.png)
2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused pyrroloquinoline structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
A concise and flexible protocol to assemble structurally diverse 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-diones involves a one-pot stepwise synthesis. This method utilizes aliphatic alcohol hydroxyl as a directing group, promoting sequential transformations to form functionalized aminomaleimides, followed by I2-oxidized tandem annulations. This route involves the formation of multiple new chemical bonds (C=N, 2C−N, C−C) under mild conditions .
Industrial Production Methods
While specific industrial production methods for 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione are not extensively documented, the one-pot stepwise synthesis method mentioned above provides a scalable and efficient approach that could be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: Utilizes oxidizing agents like I2 to form quinoline-fused heterocycles.
Reduction: Can be reduced under specific conditions to form dihydro derivatives.
Substitution: Functional groups can be introduced at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: I2 is commonly used as an oxidizing agent.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include functionalized quinoline derivatives, dihydroquinoline compounds, and various substituted quinoline analogs.
Scientific Research Applications
2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Antileishmanial Activity: The compound exhibits antileishmanial activity by inhibiting the growth of Leishmania parasites, possibly through interference with parasite-specific enzymes or pathways.
Anticancer Activity: It inhibits FGFR signaling pathways, which play a crucial role in tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Exhibits similar antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of FGFRs, showing anticancer activity.
Uniqueness
2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione is unique due to its specific structural features and the ability to undergo diverse chemical reactions
Properties
CAS No. |
10351-61-8 |
|---|---|
Molecular Formula |
C17H10N2O2 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-phenylpyrrolo[3,4-b]quinoline-1,3-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-13-10-11-6-4-5-9-14(11)18-15(13)17(21)19(16)12-7-2-1-3-8-12/h1-10H |
InChI Key |
FAUZSGHBIFXNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4N=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12041259.png)
![7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one](/img/structure/B12041263.png)



![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione](/img/structure/B12041300.png)
![4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041305.png)

![(5Z)-3-Cyclopentyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12041312.png)
![N-(2-Bromo-4-methylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12041324.png)


![3-hydroxy-N-(3-methoxyphenyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12041340.png)
